molecular formula C22H19N3O2S3 B12190800 3-phenyl-N-[(2Z)-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-thiadiazol-2(3H)-ylidene]-5,6-dihydro-1,4-oxathiine-2-carboxamide

3-phenyl-N-[(2Z)-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-thiadiazol-2(3H)-ylidene]-5,6-dihydro-1,4-oxathiine-2-carboxamide

Cat. No.: B12190800
M. Wt: 453.6 g/mol
InChI Key: ZTTIHIATNADRDT-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-phenyl-N-[(2Z)-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-thiadiazol-2(3H)-ylidene]-5,6-dihydro-1,4-oxathiine-2-carboxamide is a heterocyclic molecule featuring a 1,3,4-thiadiazole core fused with a 5,6-dihydro-1,4-oxathiine ring system. Key structural elements include:

  • 1,3,4-Thiadiazole ring: A sulfur- and nitrogen-containing heterocycle known for its role in medicinal chemistry due to electronic versatility .
  • Dihydrooxathiine: A six-membered ring containing both oxygen and sulfur, influencing conformational stability and solubility.
  • Substituents: A phenyl group at position 3 of the thiadiazole and a sulfanyl-linked (E)-3-phenylpropenyl chain at position 5, which may enhance lipophilicity and π-π stacking interactions.

Structural confirmation of such compounds typically employs crystallographic tools like SHELXL for refinement and ORTEP/WinGX for visualization .

Properties

Molecular Formula

C22H19N3O2S3

Molecular Weight

453.6 g/mol

IUPAC Name

5-phenyl-N-[5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C22H19N3O2S3/c26-20(18-19(28-15-13-27-18)17-11-5-2-6-12-17)23-21-24-25-22(30-21)29-14-7-10-16-8-3-1-4-9-16/h1-12H,13-15H2,(H,23,24,26)/b10-7+

InChI Key

ZTTIHIATNADRDT-JXMROGBWSA-N

Isomeric SMILES

C1CSC(=C(O1)C(=O)NC2=NN=C(S2)SC/C=C/C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1CSC(=C(O1)C(=O)NC2=NN=C(S2)SCC=CC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-[(2Z)-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-thiadiazol-2(3H)-ylidene]-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:

    Formation of Thiadiazole Ring: This can be achieved by reacting appropriate hydrazides with carbon disulfide and an oxidizing agent.

    Introduction of Phenyl Groups: Phenyl groups can be introduced through Friedel-Crafts acylation or alkylation reactions.

    Formation of Oxathiine Ring: This step involves cyclization reactions using suitable reagents and conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group in the carboxamide moiety.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Halogenated phenyl derivatives, nitrophenyl derivatives.

Scientific Research Applications

The compound shows promise in medicinal chemistry due to its antimicrobial , anticancer , and anti-inflammatory properties. The presence of the thiadiazole and oxathiine rings is particularly noteworthy as these moieties are known for their biological activity:

  • Antimicrobial Activity : Compounds with similar thiadiazole structures have demonstrated significant antibacterial and antifungal effects. Research indicates that derivatives can inhibit the growth of various pathogens by disrupting their metabolic processes .
  • Anticancer Properties : The compound's structure allows it to interact with cellular targets involved in cancer progression. Studies on related thiadiazole derivatives have shown efficacy against various cancer cell lines including neuroblastoma and colon cancer .
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Materials Science Applications

In materials science, the compound can be utilized in developing novel polymers and materials with specific electronic or optical properties. Its unique structural features allow for the design of materials that can be tailored for applications in sensors or electronic devices.

Organic Synthesis Applications

As a versatile building block in organic synthesis, this compound can be used to create more complex molecules through various reactions:

  • Synthetic Routes : The synthesis typically involves multi-step processes including the formation of intermediate compounds via reactions such as Friedel-Crafts acylation or alkylation.
  • Reactivity : The compound can undergo oxidation and reduction reactions at specific sites within its structure, allowing for further functionalization and derivatization.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with derivatives of thiadiazole:

  • Antiepileptic Activity : A systematic study on 1,3,4-thiadiazole derivatives showed promising results in anticonvulsant activity using models like MES (Maximal Electroshock) and PTZ (Pentylenetetrazol) .
  • Molecular Docking Studies : Research employing molecular docking techniques has indicated that compounds containing thiadiazole moieties can effectively bind to voltage-gated ion channels, suggesting mechanisms of action relevant to their biological activities .

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The thiadiazole and oxathiine rings may play a crucial role in binding to these targets, while the phenyl groups can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The sulfanyl-propenyl chain in the target compound introduces steric bulk and extended conjugation, distinguishing it from simpler aryl/triazolyl substituents in analogues .
  • Synthetic Pathways : Similarities exist in cyclization strategies (e.g., POCl₃ catalysis), though the oxathiine ring in the target compound likely requires specialized conditions for fusion .

Physicochemical and Bioactivity Insights

  • Lipophilicity : The sulfanyl-propenyl group in the target compound may enhance membrane permeability compared to oxygenated analogues, a critical factor in drug design.
  • Bioactivity: While direct data are absent, 1,3,4-thiadiazoles are associated with antimicrobial, anticancer, and anti-inflammatory activities. For example, triazolyl-oxadiazoles in are prioritized for antimicrobial screening due to structural novelty .

Crystallographic and Analytical Methods

Structural elucidation of such compounds relies on:

  • SHELXL : Used for refining crystal structures, especially for handling anisotropic displacement parameters .
  • WinGX/ORTEP : Employed for visualizing molecular geometry and packing interactions, critical for comparing stereoelectronic effects with analogues .

Research Findings and Implications

  • Synthesis : The compound’s synthesis likely parallels methods for 1,3,4-thiadiazoles, involving cyclization of thiosemicarbazides or hydrazine precursors under acidic conditions .
  • Future Directions : LC/MS profiling (as in ) could prioritize this compound for bioactivity screening, while crystallographic tools (–7) would aid in optimizing its scaffold.

Biological Activity

3-phenyl-N-[(2Z)-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-thiadiazol-2(3H)-ylidene]-5,6-dihydro-1,4-oxathiine-2-carboxamide is a complex organic compound that integrates several pharmacologically relevant structural motifs, including thiadiazole and oxathiine rings. These moieties are known for their diverse biological activities, making this compound a subject of interest in medicinal chemistry.

Structural Characteristics

The compound's structure can be summarized as follows:

Property Details
Molecular Formula C22H19N3O2S3
Molecular Weight 453.6 g/mol
IUPAC Name 5-phenyl-N-[5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,3-dihydro-1,4-oxathiine-6-carboxamide
InChI Key ZTTIHIATNADRDT-JXMROGBWSA-N

Antimicrobial Properties

Research indicates that compounds containing the thiadiazole scaffold exhibit significant antimicrobial activity. A study highlighted that derivatives of 1,3,4-thiadiazole demonstrate broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria . The specific compound under consideration may exhibit similar properties due to its structural components.

Anticancer Activity

Thiadiazole derivatives have been explored for their anticancer potential. For instance, compounds with similar structures have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The presence of phenyl groups in the compound may enhance its interaction with cellular targets.

Anti-inflammatory Effects

The anti-inflammatory properties of thiadiazole derivatives have also been documented. Studies have shown that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX . This suggests that this compound may possess similar anti-inflammatory activity.

The biological activity of this compound is likely mediated through its ability to interact with various molecular targets. The thiadiazole and oxathiine rings are known to facilitate binding to enzymes and receptors involved in disease pathways. For example:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell metabolism.
  • Receptor Modulation : It could modulate receptor activity related to inflammation or cancer progression.

Study on Antimicrobial Activity

In a comparative study of several thiadiazole derivatives, researchers found that compounds similar to the one discussed exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .

Evaluation of Anti-inflammatory Properties

Another study evaluated the anti-inflammatory effects of a related thiadiazole derivative in a murine model of inflammation. The results indicated a reduction in edema and pro-inflammatory cytokine levels following treatment with the compound at doses of 25 mg/kg .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.